Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2,3-dihydroindol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCFJWZCMCEYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 2,3 Dihydro 1h Indol 1 Yl Propanoate and Analogous Indoline Esters
Strategies for N-Alkylation and Esterification of Indoline (B122111) Core Structures
A primary strategy for the synthesis of the target compound involves the direct modification of the 2,3-dihydro-1H-indole (indoline) core. This is typically achieved through N-alkylation to introduce the propanoate side chain, or by esterification of a pre-functionalized indoline.
Direct N-Alkylation of 2,3-Dihydro-1H-indole with Activated Propanoate Precursors
The most direct route to ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate is the N-alkylation of indoline. This reaction often utilizes activated propanoate precursors, with ethyl acrylate (B77674) being a common and effective choice. The reaction proceeds via a Michael addition, a conjugate addition of a nucleophile (in this case, the secondary amine of the indoline) to an α,β-unsaturated carbonyl compound.
The aza-Michael addition is a powerful tool for forming carbon-nitrogen bonds. In the context of indoline chemistry, the reaction with ethyl acrylate provides a straightforward method for introducing the desired ethyl propanoate side chain. This reaction can be performed under various conditions, often with the use of a catalyst to enhance the reaction rate and yield. While base catalysts are sometimes employed, the inherent nucleophilicity of the indoline nitrogen can be sufficient to drive the reaction forward, particularly under thermal conditions or with the assistance of microwave irradiation.
Recent advancements in this area have focused on developing more environmentally friendly and efficient protocols. This includes the use of solvent-free conditions and alternative energy sources like microwaves to accelerate the reaction. For instance, the aza-Michael addition of amines to acrylates has been successfully carried out using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst under both conventional heating and microwave irradiation, often in the absence of a solvent. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 2,3-Dihydro-1H-indole | Ethyl acrylate | None/Base | Heat/Microwave | This compound |
| Benzylamine | Methyl acrylate | DBU | Microwave, 75°C, 10 min | Methyl 3-(benzylamino)propanoate |
| Benzylamine | tert-Butyl acrylate | DBU | Microwave, 100°C, 2h | tert-Butyl 3-(benzylamino)propanoate |
Esterification of 3-(2,3-dihydro-1H-indol-1-yl)propanoic Acid Derivatives
An alternative to direct N-alkylation is the esterification of a pre-existing 3-(2,3-dihydro-1H-indol-1-yl)propanoic acid. This approach involves a two-step process: first, the N-alkylation of indoline with a suitable 3-halopropanoic acid or acrylic acid to form the carboxylic acid intermediate, followed by esterification to yield the final ethyl ester.
The esterification step can be carried out using a variety of classical methods. Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a common choice. Other methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with ethanol.
This two-step approach offers a degree of flexibility, as it allows for the synthesis of a variety of different esters by simply changing the alcohol used in the final esterification step. However, it is a longer process compared to the direct N-alkylation method.
Utilization of Phase-Transfer Catalysis in Indoline N-Alkylation
Phase-transfer catalysis (PTC) is a powerful technique that can be employed to facilitate the N-alkylation of indoline. This method is particularly useful when dealing with reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, transports one of the reactants across the phase boundary, allowing the reaction to proceed.
In the context of indoline N-alkylation, a phase-transfer catalyst can be used to transfer the indoline anion (formed by deprotonation with a base) from the aqueous phase to the organic phase, where it can react with an alkylating agent like ethyl 3-bromopropanoate. This can lead to higher yields and milder reaction conditions compared to traditional methods. The use of ionic liquids as both the solvent and the catalyst in N-alkylation reactions has also been explored, offering a "green" alternative to volatile organic solvents. google.com
Construction of the Dihydroindole Ring System for Propanoate Functionalization
Classical and Modern Approaches to Indole (B1671886) Ring Synthesis and Subsequent Reduction (e.g., Fischer, Larock, Gassman)
A common strategy for the synthesis of indolines is the reduction of a corresponding indole. A variety of classical and modern methods exist for the synthesis of the indole ring itself. The Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, is one of the oldest and most well-known methods. Other notable methods include the Larock indole synthesis, which utilizes a palladium-catalyzed annulation of an o-iodoaniline with an alkyne, and the Gassman indole synthesis, which involves the reaction of an N-haloaniline with a β-ketoester.
Once the indole ring has been synthesized, it can be reduced to the corresponding indoline. A variety of reducing agents can be used for this purpose, including catalytic hydrogenation (e.g., using a platinum or palladium catalyst), or chemical reduction with reagents such as sodium borohydride (B1222165) in the presence of an acid. nih.gov
Palladium-Catalyzed Cyclization and Coupling Reactions for 2,3-Dihydro-1H-indole Scaffolds
Modern synthetic methods have increasingly turned to palladium-catalyzed reactions for the construction of heterocyclic ring systems, including indolines. These methods offer a high degree of efficiency and functional group tolerance. For example, the intramolecular Heck reaction of an N-allyl-o-iodoaniline can be used to construct the indoline ring. Similarly, palladium-catalyzed N-arylation reactions can be used to form the key carbon-nitrogen bond of the indoline ring.
These palladium-catalyzed methods are particularly powerful for the synthesis of highly substituted or complex indoline derivatives. They often proceed under mild conditions and can be used to generate a wide range of structural diversity.
| Reaction Name | Description |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. |
| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-iodoaniline with an alkyne. |
| Gassman Indole Synthesis | Reaction of an N-haloaniline with a β-ketoester. |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an N-allyl-o-iodoaniline. |
Chemo- and Regioselective Hydrogenation of Indole Derivatives
The synthesis of indolines from indoles via hydrogenation is a fundamental transformation that presents significant challenges in chemo- and regioselectivity. The primary difficulty lies in reducing the 2,3-double bond of the indole ring without affecting other functional groups or causing over-reduction of the benzene (B151609) ring. nih.gov The aromatic stability of the indole nucleus makes this reduction challenging, and the resulting indoline, a secondary amine, can act as a catalyst poison. nih.gov
Heterogeneous catalytic hydrogenation is a prominent green chemistry tool for this transformation. Research has shown that unprotected indoles can be effectively hydrogenated to indolines using a Platinum-on-carbon (Pt/C) catalyst in water, activated by p-toluenesulfonic acid. This method demonstrates excellent yields at room temperature under moderate hydrogen pressure. nih.gov The acidic conditions are crucial as they protonate the indole at the C-3 position, generating an iminium ion which disrupts the aromaticity and facilitates selective hydrogenation of the pyrrole (B145914) ring. nih.govacs.org
Homogeneous catalysis offers another avenue for selective hydrogenation. Rhodium and Ruthenium complexes modified with tripodal polyphosphine ligands, such as triphos, have been shown to be effective catalysts for the conversion of indole to indoline in the presence of a protic acid like triflic acid. acs.org The rhodium-based catalyst, in particular, demonstrated high efficiency, achieving turnover frequencies up to 100 at 60°C. acs.org These methods highlight the importance of catalyst and condition selection to achieve the desired selective reduction of the indole core while preserving ester functionalities elsewhere in the molecule.
Table 1: Comparison of Catalytic Systems for Selective Indole Hydrogenation
| Catalyst System | Solvent | Key Features | Reference |
|---|---|---|---|
| Pt/C, p-toluenesulfonic acid | Water | Heterogeneous, environmentally benign, excellent yields at RT. | nih.gov |
| [Rh(DMAD)(triphos)]PF₆, triflic acid | THF | Homogeneous, high efficiency and turnover frequencies. | acs.org |
| Ru(MeCN)₃(triphos)₂, triflic acid | THF | Homogeneous, effective for selective hydrogenation. | acs.org |
Stereoselective Synthesis of Chiral Indoline Propanoate Systems
The creation of chiral indoline structures is critical for developing enantiomerically pure pharmaceuticals. Stereoselectivity can be introduced either at the indoline core or on the N-alkyl side chain.
Achieving stereoselectivity on the propanoate side chain of an N-alkylated indoline often involves the synthesis of a chiral β-amino ester followed by its attachment to the indoline nitrogen. One of the most effective methods for synthesizing enantiomerically pure N-aryl β-amino acids and their esters is the catalytic enantioselective reduction of N-aryl β-dehydroamino acid derivatives. nih.gov
Recent advancements have focused on non-precious metal catalysts. For instance, a copper(II)-catalyzed asymmetric 1,4-hydrosilylation of β-aryl or β-alkyl-substituted N-aryl β-enamino esters has been developed. nih.gov This method utilizes the inexpensive and stable reductant polymethylhydrosiloxane (B1170920) (PMHS) and provides a diverse range of N-aryl β-amino acid esters in high yields (up to 98%) and excellent enantioselectivities (90–98% ee). nih.gov The resulting chiral β-amino ester can then serve as a precursor, which can be coupled to an appropriate aromatic system to form the indoline structure. Another strategy involves the copper-catalyzed asymmetric arylation of α-substituted cyanoacetates, which can be subsequently transformed into a β-amino ester precursor with a newly formed quaternary carbon center. thieme-connect.com
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be used to direct diastereoselective reactions, after which they are removed to reveal the enantiomerically enriched product. For example, Evans-type oxazolidinone auxiliaries are widely used in asymmetric aldol (B89426) and alkylation reactions to set stereocenters, which can be a key step in building up the precursors for chiral indolines. nih.govresearchgate.net Similarly, chiral auxiliaries derived from α-methylbenzylamine have been employed in asymmetric intramolecular aza-Michael reactions to synthesize optically active isoindolinones, a strategy adaptable to indoline synthesis. beilstein-journals.org
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of indolines. Bifunctional amino(thio)urea catalysts, for instance, have been successfully employed in the asymmetric synthesis of 2-substituted indolines. acs.org The reaction proceeds through an intramolecular aza-Michael addition, where the catalyst activates the substrate through hydrogen bonding. acs.org Similarly, chiral phosphoric acids and primary amines derived from cinchona alkaloids have been shown to catalyze the intramolecular Michael addition of enones to afford both cis- and trans-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee). organic-chemistry.orgsemanticscholar.orgrsc.org
Table 2: Organocatalytic Approaches to Chiral Indolines
| Catalyst Type | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid | Transfer Hydrogenation | Metal-free, mild conditions, high enantioselectivity. | organic-chemistry.org |
| Bifunctional Amino(thio)urea | Intramolecular aza-Michael | Activation via H-bonding, versatile for 2-substituted indolines. | acs.org |
| Cinchona Alkaloid-derived Amine | Intramolecular Michael Addition | Access to both cis and trans 2,3-disubstituted indolines, excellent ee. | semanticscholar.org |
Green Chemistry Principles in the Synthesis of Indoline-Derived Esters
Applying green chemistry principles to the synthesis of indoline esters aims to reduce environmental impact by using safer solvents, sustainable catalysts, and improving energy efficiency. patsnap.com
Water is an ideal green solvent due to its abundance, low cost, and non-toxic nature. The development of synthetic methods that operate in aqueous media is a key goal of sustainable chemistry. A notable advancement is the iridium-catalyzed regio-selective C3- and N-alkylation of indolines using alcohols in water under an air atmosphere. organic-chemistry.org This method avoids traditional organic solvents and utilizes a tandem dehydrogenation process. Furthermore, as previously mentioned, the heterogeneous catalytic hydrogenation of unprotected indoles to indolines can be performed efficiently in water using a Pt/C catalyst. nih.gov
Solvent-free reactions represent another important green chemistry strategy, minimizing waste and often reducing reaction times. While direct examples for this compound are specific, the broader synthesis of indole derivatives has seen successful application of solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. researchgate.net
The use of sustainable catalysts, including earth-abundant metals, recyclable catalysts, and biocatalysts, is central to green synthetic chemistry. rsc.orgnih.gov Iron, being an inexpensive and abundant metal, is an attractive alternative to precious metal catalysts. Iron complexes have been successfully used for the N-alkylation of indolines with alcohols via a borrowing hydrogen mechanism. nih.gov
Biocatalysis offers a highly selective and environmentally benign approach. Engineered variants of myoglobin (B1173299) have been shown to act as efficient biocatalysts for the C-H functionalization of unprotected indoles with ethyl α-diazoacetate, a reaction that traditionally suffers from competing N-H insertion with metal catalysts. rochester.edu This demonstrates the potential of enzymes to perform selective transformations under mild, aqueous conditions. Additionally, metal-free catalysis, such as the use of molecular iodine for reactions like thioglycosylation of indoles, avoids the toxicity and cost associated with transition metals. acs.org The development and application of such sustainable catalytic systems are crucial for the future of indoline ester synthesis.
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 2,3 Dihydro 1h Indol 1 Yl Propanoate
Chemical Transformations at the Ethyl Ester Moiety
The ethyl propanoate side chain is a classic ester functional group, susceptible to nucleophilic acyl substitution. This reactivity allows for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.
While specific kinetic and thermodynamic studies on the hydrolysis and transesterification of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate are not extensively documented in the public literature, its behavior can be predicted based on well-established principles of ester reactivity.
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-(2,3-dihydro-1H-indol-1-yl)propanoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-controlled process. The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water. To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack, thus driving the reaction to completion. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield Mthis compound and ethanol (B145695). This is also an equilibrium process, and the reaction is typically driven forward by using the reactant alcohol as the solvent.
Table 1: General Hydrolysis and Transesterification Reactions This interactive table summarizes the primary transformations of the ethyl ester moiety.
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 3-(2,3-dihydro-1H-indol-1-yl)propanoic acid + Ethanol | Heat, Reflux |
| Base-Promoted Hydrolysis | NaOH or KOH, then H₃O⁺ | 3-(2,3-dihydro-1H-indol-1-yl)propanoic acid + Ethanol | Heat, Reflux |
Stronger nucleophiles can readily react with the ester to form amides or, in the case of hydride reagents, reduce it to an alcohol.
Amidation: The direct reaction of an ester with an amine to form an amide is generally a slow process. However, the reaction can be facilitated using catalysts. Research has shown that iron(III) chloride (FeCl₃) can effectively catalyze the direct amidation of various esters under solvent-free conditions, providing good to excellent yields. nih.govresearchgate.net This method would be applicable for reacting this compound with a primary or secondary amine (R¹R²NH) to yield the corresponding amide, N,N-disubstituted-3-(2,3-dihydro-1H-indol-1-yl)propanamide.
Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as weaker ones like sodium borohydride (B1222165) are generally ineffective for esters. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, readily reducing esters to primary alcohols. masterorganicchemistry.com The reaction of this compound with LiAlH₄ would proceed through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the final product, 3-(2,3-dihydro-1H-indol-1-yl)propan-1-ol. masterorganicchemistry.comembibe.comdoubtnut.com
Table 2: Reactions of the Ethyl Ester with Nucleophiles This interactive table outlines key nucleophilic substitution and reduction reactions.
| Reaction | Reagent(s) | Product |
|---|---|---|
| Amidation | R¹R²NH, FeCl₃ (cat.) | N,N-R¹,R²-3-(2,3-dihydro-1H-indol-1-yl)propanamide |
Reactivity of the Indoline (B122111) Nitrogen Atom
The nitrogen atom at position 1 of the dihydroindole ring is a tertiary amine, making it nucleophilic and susceptible to reactions with electrophiles.
While the nitrogen is already substituted with the propanoate chain, its lone pair of electrons makes it reactive towards further electrophilic attack. However, this reactivity is lower than that of a secondary indoline precursor due to steric hindrance and the electron-withdrawing effect of the nearby ester group. Reactions with strong electrophiles can still occur, leading to the formation of quaternary ammonium (B1175870) salts.
As a tertiary amine, the indoline nitrogen can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic Sₙ2 reaction to form a quaternary ammonium salt. This process, known as quaternization, converts the neutral nitrogen atom into a positively charged center. The reaction rate would be influenced by the nature of the alkyl halide and the solvent used. The resulting quaternary salt would feature a positively charged nitrogen atom covalently bonded to four carbon atoms: one from the propanoate chain, two from the indoline ring, and one from the incoming alkyl halide.
Table 3: Representative Quaternization Reactions This interactive table shows potential quaternization reactions of the indoline nitrogen.
| Reagent (R-X) | Product Name |
|---|---|
| Methyl Iodide (CH₃I) | 1-(2-(ethoxycarbonyl)ethyl)-1-methyl-2,3-dihydro-1H-indolium iodide |
Transformations Involving the Dihydroindole Ring System
The 2,3-dihydroindole ring system has two main sites of reactivity: the aromatic benzene (B151609) ring and the saturated heterocyclic ring.
The benzene portion of the molecule can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The N-alkyl group is an ortho-, para-director and an activating group, meaning substitution would be favored at positions 5 and 7.
A key transformation of the dihydroindole system is its oxidation to the corresponding aromatic indole (B1671886). Dihydroindoles are known to be sensitive to oxidation and can aromatize, especially when not substituted at the 2 or 3 positions. nih.gov This dehydrogenation can be accomplished with various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or may even occur slowly in the presence of air. nih.gov This reaction would convert the dihydroindole core into a fully aromatic indole ring, yielding Ethyl 3-(1H-indol-1-yl)propanoate.
Table 4: Representative Reactions of the Dihydroindole Ring This interactive table details potential transformations of the ring system.
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Aromatization (Oxidation) | DDQ or MnO₂ | Ethyl 3-(1H-indol-1-yl)propanoate |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Ethyl 3-(5-nitro-2,3-dihydro-1H-indol-1-yl)propanoate |
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene ring of the indoline moiety is susceptible to electrophilic aromatic substitution (EAS). The N-alkyl substituent, being an activating group, directs incoming electrophiles to the ortho and para positions relative to the nitrogen atom. However, due to steric hindrance from the fused dihydropyrrole ring, the para position (C-5) is generally favored for substitution. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
Common electrophilic aromatic substitution reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely yield Ethyl 3-(5-nitro-2,3-dihydro-1H-indol-1-yl)propanoate, while bromination would lead to the corresponding 5-bromo derivative. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions on the more reactive dihydropyrrole ring or the propanoate chain.
| Reaction Type | Expected Major Product |
| Nitration | Ethyl 3-(5-nitro-2,3-dihydro-1H-indol-1-yl)propanoate |
| Bromination | Ethyl 3-(5-bromo-2,3-dihydro-1H-indol-1-yl)propanoate |
| Sulfonation | Ethyl 3-(5-sulfo-2,3-dihydro-1H-indol-1-yl)propanoate |
| Friedel-Crafts Acylation | Ethyl 3-(5-acetyl-2,3-dihydro-1H-indol-1-yl)propanoate |
Oxidation and Dehydrogenation to Indole Analogues
A significant reaction of the indoline ring system is its oxidation or dehydrogenation to form the corresponding indole. This transformation involves the removal of two hydrogen atoms from the C-2 and C-3 positions of the dihydropyrrole ring, resulting in the formation of a double bond and the aromatization of the five-membered ring. This process is often referred to as aromatization.
Various reagents and catalytic systems can be employed to effect this dehydrogenation. Traditional methods often utilize stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). morressier.com More contemporary and environmentally benign approaches involve catalytic methods, such as palladium on carbon (Pd/C) with a hydrogen acceptor or aerobic oxidation catalyzed by transition metals. researchgate.netorganic-chemistry.org For instance, quinone-catalyzed aerobic dehydrogenation has been shown to be effective for a variety of N-substituted indolines under mild conditions. morressier.com The resulting product, Ethyl 3-(1H-indol-1-yl)propanoate, is an indole derivative with the propanoate side chain retained on the nitrogen atom. The aromatization of the indoline ring can have a significant impact on the molecule's electronic properties and biological activity. nih.govnih.gov
| Dehydrogenation Method | Reagent/Catalyst | Product |
| Stoichiometric Oxidation | DDQ | Ethyl 3-(1H-indol-1-yl)propanoate |
| Catalytic Transfer Hydrogenation | Pd/C, hydrogen acceptor | Ethyl 3-(1H-indol-1-yl)propanoate |
| Aerobic Oxidation | Transition-metal/quinone complex, O₂ | Ethyl 3-(1H-indol-1-yl)propanoate |
Ring-Opening and Rearrangement Pathways
Under certain conditions, the indoline ring system can undergo ring-opening or rearrangement reactions. Acid-catalyzed conditions can lead to the protonation of the nitrogen atom, which may facilitate cleavage of the N-C2 bond. The stability of the resulting carbocation would be a key factor in determining the feasibility of such a pathway.
Rearrangement reactions, such as the aza-semipinacol rearrangement, have been observed in related indoline derivatives, particularly those with specific substitution patterns that can stabilize the intermediates. chemrxiv.org For this compound, such rearrangements are less common under standard conditions but could potentially be induced through carefully designed synthetic routes or under photochemical conditions. The strain in the five-membered ring makes it susceptible to certain ring-opening reactions, for instance, with strong nucleophiles under forcing conditions, though this is not a typical reaction pathway for simple N-alkylated indolines.
Functionalization of the Propanoate Alkyl Chain
The ethyl propanoate side chain offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
α-Carbon Functionalization (e.g., Blaise Reaction)
The α-carbon of the propanoate chain (the carbon adjacent to the ester carbonyl group) is amenable to functionalization. One notable method for such a transformation is a variation of the Blaise reaction. The classical Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of zinc to form a β-enamino ester or a β-keto ester. wikipedia.orgjk-sci.comorganic-chemistry.org
To functionalize the α-carbon of this compound, it would first need to be halogenated at the α-position, for example, using N-bromosuccinimide (NBS) under radical conditions to yield Ethyl 2-bromo-3-(2,3-dihydro-1H-indol-1-yl)propanoate. This α-bromo ester can then react with a nitrile in the presence of activated zinc to form a new carbon-carbon bond at the α-position, leading to a β-keto ester or β-enamino ester derivative after hydrolysis. wikipedia.orgorganic-chemistry.org This reaction provides a powerful tool for introducing complex functionality at the α-carbon of the propanoate side chain.
Chain Elongation and Cyclization Reactions
The propanoate side chain can be elongated through various synthetic methodologies. For instance, the ester group can be reduced to an alcohol, which can then be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by a nucleophile, such as cyanide, to extend the carbon chain.
Furthermore, the propanoate chain can participate in intramolecular cyclization reactions. For example, if a suitable functional group is introduced onto the indoline ring (e.g., at the C-7 position), the propanoate chain could potentially cyclize to form a new fused ring system. Cascade reactions involving the propanoate chain and the indoline nucleus can lead to the formation of complex polycyclic structures. For instance, a cascade trifluoromethylthiolation and cyclization of related N-propioloyl indoles has been reported to yield pyrrolo[1,2-a]indol-3-ones. beilstein-journals.org
Exploration of Catalyst-Mediated Reactivity
Catalysis plays a crucial role in unlocking new and efficient reaction pathways for molecules like this compound. Transition metal catalysts, in particular, have been widely used to functionalize both the indoline core and the side chain.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, could be employed if a halide is present on the aromatic ring of the indoline. For example, Ethyl 3-(5-bromo-2,3-dihydro-1H-indol-1-yl)propanoate could be coupled with various partners to introduce new aryl, alkyl, or amino groups at the 5-position.
Iron-catalyzed N-alkylation of indolines using alcohols has been demonstrated as a method to switch selectivity from the more common C3-alkylation of indoles. nih.gov This highlights the potential for catalyst control in directing the reactivity of the indoline nitrogen. Iridium-catalyzed reactions have also been developed for the regio-selective C3- and N-alkylation of indolines in water, offering a green and sustainable approach. organic-chemistry.org
Furthermore, nickel-catalyzed C-C bond-forming reactions have been developed for the enantioselective synthesis of N-alkylindoles from N-alkenylindoles, showcasing the potential for asymmetric catalysis in generating chiral derivatives. nih.govchemrxiv.org The development of novel catalysts continues to expand the synthetic utility of indoline-containing compounds.
| Catalyst Type | Reaction | Potential Application |
| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Functionalization of the aromatic ring |
| Iron | N-alkylation | Selective alkylation of the indoline nitrogen |
| Iridium | C-H and N-H functionalization | Regio-selective alkylation of the indoline core |
| Nickel | Enantioselective C-C coupling | Synthesis of chiral N-alkylindole derivatives |
Transition Metal Catalysis (e.g., Palladium-catalyzed domino reactions)
The indoline nucleus, a core component of this compound, is a versatile substrate in transition metal catalysis, particularly with palladium. Palladium-catalyzed domino reactions, which involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single synthetic operation, are of significant interest for the construction of complex molecular architectures.
While direct studies on this compound are not extensively documented, the reactivity of N-substituted indolines in palladium-catalyzed processes provides a strong basis for predicting its behavior. These reactions often proceed through mechanisms involving C-H activation, oxidative addition, and reductive elimination.
Research on related N-substituted indoles and indolines has demonstrated their participation in domino reactions that lead to the formation of fused heterocyclic systems. For instance, palladium-catalyzed domino reactions have been developed to access a variety of dihydrobenzofurans, indolines, and oxindoles. A notable example is the palladium-catalyzed Heck-intermolecular direct arylation reaction, which has proven effective for creating diverse heterocyclic structures.
A plausible domino reaction involving this compound could be initiated by the activation of a C-H bond on the indoline ring, followed by coupling with a suitable partner. The presence of the N-propanoate side chain can influence the regioselectivity and reactivity of the indoline system.
Below is a table summarizing representative conditions for palladium-catalyzed domino reactions involving indoline-related structures, which could be adapted for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product Type |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | N-Arylindoline, Aryl halide | Fused Indoline |
| PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Toluene | 110 | N-Allylindoline, Aryl iodide | Polycyclic Indoline |
| Pd(TFA)₂ | - | Cu(OAc)₂ | Dioxane | 100 | N-Substituted Indoline, Alkene | Functionalized Indoline |
This table is a representation of typical conditions found in the literature for related compounds and is intended to be illustrative.
Acid-Catalyzed Cyclialkylations and Condensations
The structure of this compound, featuring an electron-rich aromatic ring and a flexible ester-containing side chain, makes it a suitable candidate for intramolecular acid-catalyzed reactions. These reactions, often a type of Friedel-Crafts reaction, can lead to the formation of new ring systems.
Under acidic conditions, either with protic acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃), the carbonyl oxygen of the ester group can be protonated or coordinated to the Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, or a subsequent intermediate, facilitating an intramolecular electrophilic attack on the aromatic ring of the indoline moiety. The most likely position for this attack is the C7 position, which is para to the nitrogen atom and sterically accessible.
This type of intramolecular cyclization, known as the Bradsher reaction or a related Friedel-Crafts acylation, would result in the formation of a new six-membered ring, leading to a tricyclic product. The specific outcome can be influenced by the choice of acid catalyst and the reaction conditions.
The general mechanism for such a reaction would involve:
Activation of the ester carbonyl group by the acid catalyst.
Intramolecular electrophilic aromatic substitution.
Aromatization of the newly formed ring system, if applicable.
Below is a data table outlining typical conditions for acid-catalyzed intramolecular cyclizations of related aromatic propanoic acid derivatives.
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product Type |
| Polyphosphoric Acid (PPA) | - | 100-140 | 1-4 | Fused Ketone |
| Methanesulfonic Acid (MSA) | - | 80-120 | 2-6 | Fused Ketone |
| AlCl₃ | Dichloromethane | 0 - rt | 3-12 | Fused Ketone |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | - | rt - 60 | 1-5 | Fused Ketone |
This table presents common conditions for intramolecular Friedel-Crafts acylations of aromatic compounds with propanoic acid side chains and serves as a predictive model for the reactivity of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 2,3 Dihydro 1h Indol 1 Yl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate is expected to exhibit distinct signals corresponding to the protons of the indoline (B122111) ring and the ethyl propanoate side chain. The aromatic protons of the benzene (B151609) ring of the indoline moiety would appear in the downfield region, typically between δ 6.5 and 7.2 ppm. The methylene (B1212753) protons of the dihydroindole ring are anticipated to show signals around δ 3.0 and 3.5 ppm. For the ethyl propanoate chain, the methylene protons adjacent to the nitrogen atom are expected to resonate at approximately δ 3.6 ppm, while those adjacent to the carbonyl group would likely appear around δ 2.6 ppm. The ethyl ester protons would give rise to a quartet at about δ 4.1 ppm and a triplet at approximately δ 1.2 ppm.
The ¹³C NMR spectrum will complement the ¹H NMR data. The aromatic carbons of the indoline ring are expected to produce signals in the δ 110-150 ppm range. The methylene carbons of the indoline ring would likely appear around δ 30 and 55 ppm. The carbonyl carbon of the ester is the most deshielded and is expected to have a chemical shift in the region of δ 172 ppm. The methylene carbons of the ethyl propanoate chain are predicted to be in the δ 35-60 ppm range, with the methyl carbon appearing at approximately δ 14 ppm.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.2 | m | - |
| N-CH₂ (indoline) | ~3.5 | t | ~8.0 |
| C-CH₂ (indoline) | ~3.0 | t | ~8.0 |
| N-CH₂ (propanoate) | ~3.6 | t | ~7.0 |
| C=O-CH₂ | ~2.6 | t | ~7.0 |
| O-CH₂ | ~4.1 | q | ~7.1 |
| CH₃ | ~1.2 | t | ~7.1 |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~172 |
| Aromatic C | 110 - 150 |
| O-CH₂ | ~60 |
| N-CH₂ (indoline) | ~55 |
| N-CH₂ (propanoate) | ~48 |
| C=O-CH₂ | ~35 |
| C-CH₂ (indoline) | ~30 |
| CH₃ | ~14 |
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons within the indoline ring and between the adjacent methylene groups in the ethyl propanoate chain. It would also confirm the coupling between the ethyl group's methylene and methyl protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the direct assignment of the chemical shift of each carbon atom based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the N-CH₂ protons of the propanoate chain and the carbonyl carbon, as well as the carbons of the indoline ring. The aromatic protons would show correlations to neighboring aromatic carbons and the benzylic methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the ethyl propanoate side chain and the protons of the indoline ring, offering insights into the molecule's three-dimensional arrangement.
The ethyl propanoate side chain of the molecule possesses rotational freedom, and the five-membered ring of the indoline core can undergo puckering, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe the coalescence and sharpening of signals as the rate of conformational exchange changes. This allows for the determination of the energy barriers associated with bond rotation and ring inversion, providing a deeper understanding of the molecule's flexibility and the relative populations of its conformers at different temperatures.
Computational and Theoretical Investigations of Ethyl 3 2,3 Dihydro 1h Indol 1 Yl Propanoate
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the precise determination of molecular properties. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and spectroscopic parameters with remarkable accuracy, complementing and guiding experimental work.
Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. researchgate.net
These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Optimized Geometrical Parameters of this compound Calculated by DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (indole ring) | ~1.40 Å |
| C=O (ester) | ~1.22 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angle | C-N-C (indole ring) | ~109.5° |
| O=C-O (ester) | ~123.0° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. materialsciencejournal.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions.
Table 2: Illustrative Reactivity Descriptors of this compound
| Parameter | Formula | Illustrative Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.0 eV |
| Chemical Softness (S) | 1/(2η) | 0.167 eV⁻¹ |
| Electrophilicity Index (ω) | μ²/2η | 2.04 eV |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational methods can accurately predict various spectroscopic parameters. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Raman activities can be performed. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound. materialsciencejournal.org The calculated vibrational frequencies are often scaled to correct for systematic errors in the computational methods, leading to a better agreement with experimental data.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformations and to understand the energy changes associated with the interconversion between them.
Exploration of Stable Conformations and Energy Barriers
For this compound, the rotation around the single bonds in the propanoate side chain allows for different conformations. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This process helps in identifying the low-energy, stable conformations (conformers) and the high-energy transition states that separate them.
The energy differences between the stable conformers and the energy barriers for their interconversion provide a detailed picture of the molecule's flexibility and the relative populations of different conformations at a given temperature. This information is crucial for understanding how the molecule's shape can influence its physical properties and biological activity.
Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To understand the structure, stability, and dynamic behavior of this compound, researchers would typically employ molecular mechanics (MM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods.
Molecular Mechanics (MM) simulations would utilize classical force fields to model the molecule's potential energy surface. This approach is computationally efficient and allows for the exploration of a wide range of molecular conformations and dynamic behaviors over extended time scales. A typical study would involve:
Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule by systematically rotating its flexible bonds and calculating the potential energy of each conformation.
Energy Minimization: Optimizing the geometry of the molecule to find its lowest energy state, providing insights into its preferred shape.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms over time to understand the molecule's flexibility, vibrational modes, and interactions with its environment, such as a solvent.
Quantum Mechanics/Molecular Mechanics (QM/MM) approaches would be employed for systems where a higher level of theoretical detail is required for a specific region of the molecule, such as in the study of reaction mechanisms. In this hybrid method, the electronically significant part of the molecule (e.g., the indole (B1671886) ring and the ester group during a reaction) would be treated with quantum mechanics, which provides a more accurate description of electronic structure and bonding. The remainder of the molecule and its environment would be treated with the computationally less expensive molecular mechanics. This allows for a balance between accuracy and computational feasibility.
Intermolecular Interactions and Solid-State Phenomena
The way molecules of this compound interact with each other in the solid state is crucial for understanding its crystal structure and physical properties.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov This analysis generates several graphical plots:
dnorm Surface: This surface maps contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii, highlighting key intermolecular interactions.
For this compound, a Hirshfeld analysis would reveal the nature and prevalence of weak interactions, such as van der Waals forces and any potential weak hydrogen bonds, that govern its crystal packing.
Hydrogen Bonding Network Analysis within Crystal Structures
Should the crystal structure of this compound be determined, a detailed analysis of its hydrogen bonding network would be essential. Although the molecule lacks strong hydrogen bond donors like O-H or N-H in its core structure (the indoline (B122111) nitrogen is tertiary), it can act as a hydrogen bond acceptor at the ester oxygen atoms. The analysis would involve:
Identification of Donors and Acceptors: Locating potential hydrogen bond donors and acceptors within the crystal lattice.
Geometric Characterization: Measuring bond lengths and angles to confirm the presence and strength of hydrogen bonds.
Network Topology: Describing the dimensionality of the hydrogen-bonded network (e.g., chains, sheets, or a three-dimensional framework).
Understanding the hydrogen bonding is critical for predicting properties like melting point, solubility, and polymorphism.
Theoretical Studies of Reaction Mechanisms
Computational chemistry provides invaluable tools for elucidating the pathways and energetics of chemical reactions involving this compound.
Transition State Characterization and Reaction Pathway Elucidation
To study a potential reaction, such as the hydrolysis of the ester group, computational methods can be used to map out the entire reaction pathway. This involves:
Locating Reactants, Products, and Intermediates: Optimizing the geometries of all species involved in the reaction.
Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. wikipedia.org Its geometry is characterized and confirmed by frequency calculations, which should show exactly one imaginary frequency corresponding to the motion along the reaction path. wikipedia.org
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.
Activation Energy Calculations and Reaction Rate Predictions
Once the transition state is characterized, its energy relative to the reactants can be calculated to determine the activation energy (Ea) of the reaction. wikipedia.org This is a critical parameter for understanding the reaction kinetics.
Activation Energy (Ea): A higher activation energy implies a slower reaction rate.
Transition State Theory (TST): The calculated activation energy can be used within the framework of Transition State Theory to predict the reaction rate constant. wikipedia.org TST provides a theoretical basis for the Arrhenius equation, which relates the rate constant to the activation energy and temperature. wikipedia.org
While no specific experimental or computational data for this compound is currently available, the application of these computational methodologies would provide profound insights into its chemical behavior, from its conformational preferences to its reactivity. Such studies are essential for the rational design of new materials and pharmaceuticals based on the indole scaffold.
Derivatives and Analogues of Ethyl 3 2,3 Dihydro 1h Indol 1 Yl Propanoate
Design and Synthesis of Substituted Indoline (B122111) Propanoates
The synthesis of substituted indoline propanoates is a focal point of medicinal and organic chemistry, aiming to explore the chemical space around the core structure. organic-chemistry.org Strategies often involve multi-step sequences starting from substituted anilines or indoles, or post-synthesis modification of the parent indoline propanoate. Palladium-catalyzed reactions, for instance, have proven efficient for intramolecular C-H amination to form the indoline ring from protected β-arylethylamine substrates. organic-chemistry.org
Modifying the aromatic ring of the indoline core is a common strategy to modulate the electronic properties of the molecule. Substituents can be introduced either by using appropriately substituted starting materials or by direct functionalization of the indoline ring.
Halogenation: Halogens such as chlorine and fluorine can be incorporated onto the indoline ring. For example, the synthesis of indole-based inhibitors has involved the use of starting materials like (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid to generate complex substituted indole (B1671886) propanoic acids. nih.gov These halogenated derivatives are crucial for studying structure-activity relationships.
Alkylation: Alkyl groups, such as methyl or ethyl groups, can be added to the indoline ring. The synthesis of new 2,3-dihydroindole derivatives sometimes involves selective alkylation to avoid undesired N-alkylation on the indole nitrogen. nih.gov
Methoxy (B1213986) Groups: The introduction of methoxy groups is a key feature in many biologically relevant indole derivatives, such as melatonin (B1676174) (3-(2-(acetylamino)ethyl)-5-methoxyindole). nih.gov Synthetic strategies for 2,3-dihydroindole derivatives often start from polyfunctional 2-oxindoles, which can incorporate methoxy substituents on the aromatic ring. nih.gov
Table 1: Examples of Indoline Ring Modifications
| Modification Type | Substituent Example | Position on Ring | Starting Material Example |
|---|---|---|---|
| Halogenation | Chloro (-Cl) | Varies | 2-iodo-N-trifluoroacetylanilide organic-chemistry.org |
| Alkylation | Methyl (-CH3) | Varies | Substituted Anilines organic-chemistry.org |
| Methoxy Group | Methoxy (-OCH3) | 5-position | 5-methoxy-2-oxindoles nih.gov |
The ester moiety of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate is another site for chemical modification. Varying the alcohol component of the ester can influence properties like solubility and reactivity. The IUPAC nomenclature for esters involves replacing the "-ic acid" suffix of the parent carboxylic acid with "-ate," preceded by the name of the alkyl group from the alcohol. lumenlearning.com
Methyl Ester: The corresponding methyl ester, Methyl 3-(1H-indol-3-yl)propanoate, is a well-characterized compound. nih.govresearchgate.net Its synthesis and crystal structure have been reported, providing a basis for comparison with other ester analogues. nih.gov
Ethyl Ester: The parent compound, ethyl propanoate, is synthesized via Fischer esterification of ethanol (B145695) and propionic acid. wikipedia.org This method is broadly applicable for creating various ester derivatives.
Other Alcohols: In principle, a wide range of alcohols, including isopropyl alcohol, can be used to generate different esters, leading to derivatives like isopropyl propionate (B1217596). lumenlearning.com The synthesis of functionalized indoles often starts with ethyl indol-2-carboxylate, which can be subsequently modified. mdpi.com
Table 2: Examples of Ester Group Variations
| Ester Type | Alcohol Component | IUPAC Name Suffix | Example Compound |
|---|---|---|---|
| Methyl Ester | Methanol (B129727) | -methanoate | Methyl 3-(1H-indol-3-yl)propanoate nih.gov |
| Ethyl Ester | Ethanol | -ethanoate | Ethyl 3-(1H-indol-1-yl)propanoate chemsynthesis.com |
| Isopropyl Ester | Isopropyl alcohol | -isopropanoate | Isopropyl propionate lumenlearning.com |
Modifications to the three-carbon propanoate chain attached to the indoline nitrogen can significantly alter the molecule's conformation and properties. This includes changing the length of the alkyl chain or introducing unsaturation.
Chain Length: Analogues with different chain lengths, such as acetate (B1210297) (two carbons) or butanoate (four carbons), can be synthesized. For instance, indole-3-acetamide (B105759) derivatives, which feature a shorter two-carbon chain with an amide group, are found in various natural products and synthetic compounds. mdpi.com
Saturation: The introduction of double bonds into the propanoate chain creates unsaturated derivatives. The synthesis of (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one involves creating a prop-2-en-1-one chain, which is an unsaturated analogue of the propanoate chain. researchgate.net
Development of Fused and Spiro-Indoline Systems from the Core Scaffold
The indoline propanoate scaffold is a valuable starting point for the synthesis of more complex, rigid structures such as fused and spiro-indoline systems. These intricate architectures are of great interest in medicinal chemistry.
Spiro-Indoline Systems: Spiro compounds feature two rings connected by a single common atom. The indoline core is frequently used to construct spirooxindoles. beilstein-journals.org Multi-component reactions are a powerful tool for this purpose. For example, a one-pot, three-component 1,3-dipolar cycloaddition reaction can yield complex spiro-indoline derivatives. figshare.com A series of dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been synthesized through a regioselective multi-component azomethine dipolar cycloaddition reaction. nih.govnih.govresearchgate.net Similarly, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been synthesized via condensation reactions of alicyclic aminocarboxamides and isatins. mdpi.com The synthesis of 2-deuteriospiro[cyclopentane-3′-indolenine] has also been reported, starting from 2-deuterioindole. rsc.org
Fused-Indoline Systems: Fused systems involve two rings sharing two or more common atoms. The I2/DMSO oxidative cyclization of 3-hydroxy-4-[(2E)-3-arylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-ones can be used to obtain fused pyrano[2,3-c]pyrrole derivatives, showcasing a pathway from related structures to fused heterocyclic systems. bioorganica.com.ua
Table 3: Examples of Complex Indoline-Based Systems
| System Type | Core Scaffold | Synthetic Method | Example Structure |
|---|---|---|---|
| Spiro-Indoline | Indoline/Isatin | Multi-component azomethine dipolar cycloaddition | 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones nih.govnih.gov |
| Spiro-Indoline | Indoline/Isatin | Spirocondensation | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones mdpi.com |
| Fused Heterocycle | Pyrrol-2-one | I2/DMSO oxidative cyclization | 2-Aryl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones bioorganica.com.ua |
Structure-Chemical Reactivity Relationships and Spectroscopic Property Correlations of Derivatives
The relationship between the structure of indoline derivatives and their chemical and physical properties is a key area of investigation. Computational and experimental studies help to elucidate how specific structural changes impact the molecule's behavior.
The nature and position of substituents on the indoline ring have a profound effect on the electronic properties of the molecule, which in turn governs its reactivity and spectroscopic characteristics. boisestate.edu
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) like -OH, -NH2, and -CH3, or electron-withdrawing groups (EWGs) like -NO2, -CN, and -CHO. Computational studies on substituted molecules, such as 1-(benzothiazolylamino) methyl-2-naphthol, show that EWGs tend to stabilize the frontier molecular orbitals (HOMO and LUMO) and induce larger dipole moments compared to EDGs. orgchemres.org This stabilization affects the molecule's reactivity in chemical transformations. Similarly, studies on cyanine (B1664457) dyes demonstrate that substituents significantly impact solvation energy and dipole moments. boisestate.edu Density functional theory (DFT) is a common tool used to study how substituents affect the electronic and optical properties of heterocyclic derivatives. dntb.gov.ua
Chemical Transformations: The electronic nature of the substituents influences the course of chemical reactions. For instance, the synthesis of 2,3-dihydroindoles can be achieved by the direct reduction of corresponding indoles, a process that is facilitated by the presence of acceptor (electron-withdrawing) groups on the indole ring. nih.gov The reactivity of the core can also be altered for subsequent functionalization; for example, N-hydroxy indoles are major products when using electron-poor C-nitrosoaromatics in certain indolization reactions.
Spectroscopic Correlations: The electronic changes induced by substituents are directly observable in spectroscopic data. In NMR spectroscopy, the chemical shifts of protons and carbons in the indoline ring are sensitive to the electronic environment. In UV-Vis absorption spectroscopy, substituents that alter the HOMO-LUMO energy gap will cause a shift in the maximum absorption wavelength (λmax). semanticscholar.org
Correlation between Molecular Structure and Spectroscopic Signatures
The spectroscopic profile of this compound and its analogues is fundamentally linked to its molecular architecture. This includes the saturated heterocyclic indoline system, the flexible N-alkylation provided by the ethyl propanoate chain, and the aromatic benzene (B151609) ring. Variations in this structure, such as substitution on the aromatic ring or changes in the ester group, lead to predictable shifts in their spectroscopic signatures, which can be observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indoline core and the ethyl propanoate side chain. The aromatic protons on the benzene ring typically appear as a complex multiplet system in the downfield region (approx. δ 6.5-7.2 ppm). The two methylene (B1212753) groups of the indoline ring (C2-H₂ and C3-H₂) are diastereotopic and are expected to appear as triplets around δ 3.0 and δ 3.5 ppm, respectively.
The ethyl propanoate chain introduces several key signals. The methylene protons adjacent to the nitrogen (N-CH₂) and those adjacent to the carbonyl group (C=O-CH₂) would likely resonate as triplets in the δ 3.4-3.7 ppm and δ 2.6-2.8 ppm regions, respectively. The ethyl ester group itself would be characterized by a quartet from the O-CH₂ protons around δ 4.1 ppm and a triplet from the terminal CH₃ protons around δ 1.2 ppm.
Substituents on the aromatic ring of the indoline core would significantly alter the chemical shifts and splitting patterns of the aromatic protons. Electron-donating groups would shift the signals upfield, while electron-withdrawing groups would cause a downfield shift.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (4H) | 6.5 - 7.2 | m |
| Indoline C2-H₂ | ~ 3.0 | t |
| Indoline C3-H₂ | ~ 3.5 | t |
| N-CH₂ | 3.4 - 3.7 | t |
| C=O-CH₂ | 2.6 - 2.8 | t |
| O-CH₂ | ~ 4.1 | q |
| O-CH₂-CH₃ | ~ 1.2 | t |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further insight into the carbon framework. The carbonyl carbon of the ester is the most deshielded, appearing around δ 172 ppm. The aromatic carbons of the indoline ring would produce signals in the δ 110-150 ppm range. The methylene carbons of the indoline ring and the propanoate chain would be found in the upfield region, typically between δ 28-60 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 172 |
| Aromatic C (quaternary) | 145 - 150 |
| Aromatic C-H | 110 - 130 |
| O-CH₂ | ~ 60 |
| Indoline C3 | ~ 53 |
| N-CH₂ | ~ 48 |
| Indoline C2 | ~ 28 |
| C=O-CH₂ | ~ 33 |
| O-CH₂-CH₃ | ~ 14 |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups. A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine in the indoline ring would be observed in the 1200-1000 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the propanoate side chain, leading to a stable indolinyl cation.
Synthesis and Characterization of Indoline-Derived Heterocyclic Hybrid Compounds
The indoline scaffold serves as a versatile building block for the synthesis of more complex heterocyclic hybrid molecules. These hybrid compounds often exhibit unique chemical and biological properties arising from the fusion of different heterocyclic rings. The synthesis typically involves multi-component reactions or sequential reaction pathways to construct the new heterocyclic systems onto the indoline core.
Indoline-Thiazole Hybrids
The synthesis of indoline-thiazolidinone hybrids has been achieved through Knoevenagel condensation reactions. ias.ac.in For instance, the reaction between rhodanine-3-propanoic acid and various indolecarbaldehydes in acetic acid yields 5-indolylmethylenerhodanine-3-carboxylic acid derivatives. ias.ac.in These products can be further modified, for example, by esterification with methanol in the presence of sulfuric acid. ias.ac.in The structures of these hybrid molecules are confirmed using NMR spectroscopy, where characteristic signals for both the indoline and thiazolidinone moieties are observed. beilstein-journals.org
Another approach involves the peptide coupling of 1H-indole-2-carboxylic acid with ethyl-2-(2-aminothiazol-4-yl)acetate to form an amide linkage, creating a thiazolyl-indole-2-carboxamide scaffold. nih.gov These compounds are thoroughly characterized by IR, mass, and NMR spectral data to confirm their structures. nih.gov
Indoline-Pyrimidine Hybrids
Indole-pyrimidine hybrids are another important class of heterocyclic compounds. An efficient one-pot, multi-step synthesis has been developed to produce indole-pyrimidine hybrids possessing morpholine (B109124) or thiomorpholine (B91149) moieties. researchgate.net These syntheses often result in compounds with moderate to excellent potency in biological screenings. researchgate.netnist.gov
Spiro[indole-pyrimidine] derivatives can be synthesized via microwave-assisted multicomponent reactions. For example, the one-pot, three-component reaction of 2,6-diaminopyrimidin-4-one, isatins, and 3-cyanoacetyl indoles under microwave irradiation provides a catalyst-free and efficient route to spiroxindole pyrido[2,3-d]pyrimidine (B1209978) derivatives. askfilo.com Similarly, spiro[indoline-3,5'-pyrido[2,3-d]pyrimidine] derivatives have been synthesized through one-pot reactions of isatins and 2,6-diaminopyrimidin-4-one. chemicalbook.com The structures of these complex spiro compounds are elucidated using IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and in some cases, confirmed by single-crystal X-ray diffraction. chemsynthesis.com
Indoline-Quinoline Hybrids
The fusion of indole and quinoline (B57606) rings leads to hybrid molecules with interesting properties. Isatin-quinoline hybrids have been prepared and characterized using TLC, IR, NMR, and Mass spectral data. thegoodscentscompany.com A series of quinoline-indole hybrids were synthesized in excellent yields and characterized to evaluate their antibacterial properties. rsc.org More recently, a copper(II)-catalyzed amination and annulation reaction between (iso)quinoline N-oxides and o-alkynylanilines has been described for the synthesis of quinoline-indole hybrids. plos.orgnist.gov This method allows for site-selective functionalization of the resulting products. plos.orgnist.gov
Interactive Data Table: Examples of Synthesized Indoline-Derived Hybrids
| Hybrid Type | Synthetic Method | Key Reactants | Characterization Methods |
| Indoline-Thiazolidinone | Knoevenagel Condensation | Rhodanine derivatives, Indolecarbaldehydes | NMR, IR, MS |
| Indole-Pyrimidine | One-pot multistep synthesis | Indole precursors, Pyrimidine precursors | NMR, MS |
| Spiro[indole-pyrimidine] | Microwave-assisted MCR | Isatins, 2,6-diaminopyrimidin-4-one, 3-cyanoacetyl indoles | IR, ¹H NMR, ¹³C NMR, MS, X-ray |
| Indoline-Quinoline | Cu(II)-catalyzed amination/annulation | (Iso)quinoline N-oxides, o-alkynylanilines | NMR, HRMS, X-ray |
Applications in Advanced Organic Synthesis and Material Sciences
Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate as a Versatile Synthetic Intermediate
The indoline (B122111) core is a prevalent motif in numerous natural products and pharmaceutically active compounds, making its derivatives highly sought-after building blocks in synthetic organic chemistry. ekb.eg this compound serves as a key intermediate, offering multiple reactive sites for further chemical modifications. The secondary amine within the indoline ring can be readily functionalized, while the aromatic ring is amenable to electrophilic substitution reactions. Furthermore, the ester group of the propanoate side chain can be hydrolyzed, reduced, or converted into other functional groups, providing a handle for diverse synthetic transformations.
The indoline scaffold of this compound is a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. ekb.eg Through various synthetic strategies, such as cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, the indoline ring can be elaborated to construct polycyclic fused indoline scaffolds. acs.org For instance, the nitrogen atom of the indoline can participate in annulation reactions to form new rings, leading to the formation of intricate molecular frameworks. These complex heterocyclic structures are of great interest due to their potential biological activities. openmedicinalchemistryjournal.com
| Reaction Type | Resulting Heterocyclic System | Potential Applications |
| Cycloaddition Reactions | Polycyclic Fused Indolines | Pharmaceuticals, Agrochemicals |
| Cross-Coupling Reactions | Substituted Indolines | Organic Electronics, Dyes |
| Annulation Reactions | Multi-ring Heterocycles | Medicinal Chemistry |
Indole (B1671886) alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov The indoline core present in this compound is a key structural feature in many of these natural products. researchgate.net Consequently, this compound serves as a valuable building block for the total synthesis of natural products and the preparation of their analogs. By strategically modifying the indoline ring and the propanoate side chain, chemists can access a variety of natural product-like molecules for biological evaluation. This approach allows for the exploration of structure-activity relationships and the development of new therapeutic agents. wikipedia.org
Role in the Development of Novel Catalysts and Ligands
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Indoline-based compounds have emerged as promising ligands for transition metal catalysts due to their unique electronic and steric properties. nih.gov The nitrogen atom of the indoline ring in this compound can coordinate to a metal center, and the substituents on the aromatic ring and the propanoate side chain can be tailored to fine-tune the catalyst's reactivity and selectivity. For example, indoline-based ligands have been successfully employed in palladium-catalyzed C-H olefination reactions, demonstrating their potential in facilitating challenging chemical transformations. acs.orgnih.gov The ability to readily modify the structure of this indoline derivative makes it an attractive platform for the design and synthesis of new and improved catalysts for a variety of organic reactions. nih.govscispace.comresearchgate.net
Exploration in the Field of Functional Materials
The unique photophysical and electronic properties of indole and its derivatives have led to their exploration in the field of functional materials. sjp.ac.lk The incorporation of the indoline moiety into larger molecular structures can impart desirable characteristics for applications in electronics and sensor technology.
Indole-containing polymers have been synthesized and shown to possess interesting properties, such as thermal stability and fluorescence. rsc.org The bifunctional nature of this compound, with its reactive amine and ester groups, makes it a potential monomer for the synthesis of novel polymers. These polymers could find applications as functional materials in various fields. Additionally, indoline derivatives can be incorporated into metal-organic frameworks (MOFs), which are crystalline materials with porous structures. acs.orgacs.org The inclusion of the indoline unit could modify the properties of the MOF, such as its adsorption capacity or catalytic activity.
Conclusion and Future Research Directions
Synthesis and Scalability Challenges and Opportunities
The synthesis of N-alkylated indolines, such as the title compound, has been achieved through various methods, including classical approaches with strong bases like sodium hydride and more modern catalytic reactions using iron or iridium complexes. mdpi.comnih.gov A significant future opportunity lies in the development of more sustainable and scalable synthetic protocols. While the synthesis of the ethyl propionate (B1217596) component is well-established and scalable, as demonstrated by large-scale industrial processes using solid acid catalysts, the efficient and selective N-alkylation of the indoline (B122111) ring on a large scale presents ongoing challenges. chemicalbook.com
Future research should focus on:
Catalyst Development: Designing robust, reusable, and cost-effective catalysts for N-alkylation that operate under mild conditions and minimize waste.
Flow Chemistry: Adapting existing synthetic routes to continuous flow processes. Flow chemistry offers advantages in terms of safety, reproducibility, and scalability, making it an attractive avenue for the industrial production of indoline derivatives.
One-Pot Procedures: Developing one-pot, multi-component reactions that combine the formation of the indoline ring and its subsequent N-alkylation, thereby increasing step-economy and reducing purification efforts. mdpi.comresearchgate.net
| Method | Catalyst/Reagent | Advantages | Challenges for Scalability |
|---|---|---|---|
| Classical N-Alkylation | Sodium Hydride, Alkyl Halide | High Yield, High Selectivity | Reagent Toxicity, Unpredictable on Large Scale |
| Iron-Catalyzed N-Alkylation | Tricarbonyl(cyclopentadienone) iron complex | Efficient, One-Pot Potential | Catalyst Cost and Recovery |
| Iridium-Catalyzed N-Alkylation | Iridium Complexes | Regio-selective, Use of Alcohols | Precious Metal Catalyst, Cost |
Unexplored Chemical Reactivity and Novel Transformation Pathways
The reactivity of the indoline core in Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate is largely untapped. While the chemistry of the parent indole (B1671886) is well-explored, the saturated heterocyclic ring of indoline offers unique opportunities for functionalization. Research has begun to explore the catalytic C-H functionalization of the benzene (B151609) ring of indolines, particularly at the C7 position, using ruthenium and other transition metals. acs.orgacs.org
Future avenues for exploration include:
C-H Activation: Expanding the scope of C-H functionalization to other positions on both the benzene and pyrrolidine (B122466) rings. This would allow for the late-stage modification of the molecule, providing rapid access to a library of analogues.
Ring-Opening Reactions: Investigating novel ring-opening reactions of the indoline nucleus to generate more complex acyclic or different heterocyclic systems.
Asymmetric Catalysis: Developing enantioselective transformations on the indoline scaffold. The presence of the propanoate chain could serve as a directing group or chiral auxiliary in such reactions.
Cycloaddition Reactions: Exploring the potential of the indoline ring to participate in cycloaddition reactions, which could lead to the synthesis of novel polycyclic architectures. acs.org
Advancements in High-Throughput Spectroscopic Analysis and Automation
The synthesis of libraries of indoline derivatives for screening purposes necessitates rapid and efficient analytical techniques. ku.edumdpi.com High-throughput screening (HTS) is a powerful tool in drug discovery, and its efficiency is highly dependent on the speed and reliability of the analytical methods used. nih.govthermofisher.com
Future advancements in this area will likely involve:
Automated Reaction Monitoring: The integration of automated systems with analytical instruments like benchtop Nuclear Magnetic Resonance (NMR) and mass spectrometry allows for real-time monitoring of reaction kinetics and outcomes. mestrelab.comwiley.commagritek.com This technology can significantly accelerate the optimization of reaction conditions for the synthesis of indoline propanoates.
High-Throughput Purification: Coupling HTS synthesis with automated purification systems, such as mass-directed preparative HPLC, will be crucial for the rapid isolation of pure compounds for further testing.
Advanced Spectroscopic Techniques: The application of techniques like Molecular Rotational Resonance (MRR) spectroscopy offers extraordinary selectivity for the analysis of complex reaction mixtures without the need for extensive separation, providing a powerful tool for online reaction monitoring. acs.org
| Technique | Application | Key Advantages |
|---|---|---|
| Automated Benchtop NMR | Real-time reaction monitoring, kinetic analysis | Non-destructive, quantitative, structural information |
| Mass Spectrometry | Reaction monitoring, product identification | High sensitivity, rapid analysis |
| Molecular Rotational Resonance (MRR) | Online reaction monitoring, isomer identification | Unambiguous identification, high selectivity |
| High-Performance Liquid Chromatography (HPLC) | High-throughput screening analysis, purification | Resolves complex mixtures, quantitative |
Future Trajectories in Computational Chemistry for Indoline Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecular systems. researchgate.netresearchgate.net For indoline systems, DFT calculations have been successfully used to study reaction mechanisms, such as C-H activation, and to predict the electronic properties and stability of various derivatives. acs.orgacs.orgresearchgate.netchemistryviews.org
The future of computational chemistry in the study of indoline propanoates will likely focus on:
Predictive Modeling: Developing accurate computational models to predict the reactivity of different positions on the indoline ring, guiding synthetic efforts towards desired products.
Catalyst Design: Using computational methods to design new catalysts with enhanced activity and selectivity for the functionalization of indolines.
Property Prediction: Calculating key physicochemical properties of novel indoline derivatives to predict their suitability for various applications, including their potential as drug candidates or materials. mdpi.comnih.gov
Mechanism Elucidation: Continuing to use DFT and other methods to provide detailed mechanistic insights into novel reactions, which is crucial for their optimization and broader application. chim.it
Prospects for Non-Biological Chemical Innovations and Applications of Indoline Propanoates
While the indoline scaffold is prominent in pharmaceuticals, its potential in non-biological applications is an exciting and underexplored area. researchgate.net The unique electronic and structural properties of indoline derivatives can be harnessed for the development of novel materials and chemical technologies.
Promising future directions include:
Materials Science: Incorporating indoline propanoate units into polymers could lead to new materials with interesting properties. For instance, indole derivatives have been used to create acrylate (B77674) resins with significant antifouling properties. researchgate.net
Organic Electronics: The electron-rich nature of the indoline ring suggests potential applications in organic electronics, such as in the development of new dyes for dye-sensitized solar cells or as components of organic light-emitting diodes (OLEDs).
Agrochemicals: The indole core is found in plant growth regulators, and novel indoline propanoates could be explored for their potential as herbicides, pesticides, or plant growth promoters. researchgate.net
Chemical Probes: Functionalized indoline propanoates could be developed as fluorescent probes for the detection of specific analytes or for imaging applications.
Q & A
Q. What are the recommended safety precautions when handling Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS), this compound is classified under acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must:
- Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high exposure .
- Wear chemical-resistant gloves and full-body protective clothing to avoid skin contact .
- Ensure proper ventilation and avoid release into drainage systems .
- Consult toxicity databases (e.g., ACGIH/IARC) for carcinogenicity assessments, though no components are currently classified as carcinogenic .
Q. What synthetic routes are commonly employed to synthesize this compound or its derivatives?
- Methodological Answer : While direct synthesis is not detailed in the evidence, analogous indole-propanoate derivatives are synthesized via:
- Alkylation reactions : Ethyl bromoacetate reacts with indole derivatives in ethyl acetate under basic conditions (e.g., K₂CO₃) .
- Hydrolysis and coupling : LiOH in THF/MeOH/H₂O for ester hydrolysis, followed by EDC/HOBt-mediated coupling .
- Reductive stabilization : Metal catalysts (e.g., heterogeneous catalysts) can stabilize intermediates during solvolytic deconstruction of lignin, a method applicable to structurally similar esters .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- HSQC NMR : Resolves C–H correlations in complex mixtures (e.g., lignin-derived esters), distinguishing between aromatic and aliphatic protons .
- GC-FID/MS : Quantifies monomeric products and identifies fragmentation patterns for structural confirmation .
- Single-crystal X-ray diffraction : Provides definitive structural data for crystalline derivatives, as demonstrated for methyl 3-(1H-indol-3-yl)propanoate .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Use Van Krevelen diagrams (elemental analysis) to track hydrogen-to-carbon ratios during catalytic reactions, identifying deviations from expected pathways .
- Perform kinetic isotope effect (KIE) studies to distinguish between radical-mediated and ionic mechanisms in reductive stabilization processes .
- Cross-validate computational models (DFT) with experimental HSQC NMR data to refine transition-state predictions .
Q. What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound at elevated temperatures (e.g., 40–60°C) and monitor degradation via HPLC-MS to identify decomposition products .
- pH-dependent studies : Use buffered solutions (pH 3–9) to assess ester hydrolysis rates, correlating with log P values (if available) to predict partitioning behavior .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts .
Q. How can computational modeling be integrated with experimental data to predict the decomposition pathways of this compound?
- Methodological Answer :
- Retro-Michael reaction simulations : Model four-membered cyclic transition states to predict thermal elimination products (e.g., acrylic acid derivatives) .
- Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or oxidative degradation, validated by GC-MS or NMR .
- Molecular dynamics (MD) : Simulate interactions with solvents or catalysts to optimize reaction conditions for stability .
Data Analysis and Experimental Design
Q. How should researchers address missing physicochemical data (e.g., melting point, log P) for this compound?
- Methodological Answer :
- Experimental determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for log P measurements .
- QSAR models : Predict properties using fragment-based approaches (e.g., EPI Suite) if experimental data is unavailable .
- Cross-reference analogs : Compare with structurally similar compounds like ethyl 3-(2-chlorophenyl)propanoate (CAS: 30573-88-7) for estimated properties .
Q. What methodologies are recommended for detecting trace impurities or byproducts in this compound samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
